![molecular formula C15H12O2 B2784427 3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde CAS No. 400750-70-1](/img/structure/B2784427.png)

3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

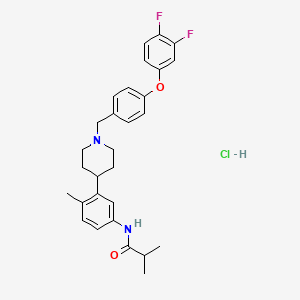

“3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde” is a chemical compound with the molecular formula C14H12O . It is also known by other names such as 3-Acetylbiphenyl, 3′-Phenylacetophenone, Methyl (3-biphenylyl) ketone, 1-(1,1′-Biphenyl-3-yl)ethanone, and 1-(Biphenyl-3-yl)ethanone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of biphenyl with a mixture of activated iron(III) oxide (Fe2O3) and acetyl chloride can produce 1-([1,1’-biphenyl]-4-yl)ethan-1-one . Another method involves the Friedel-Crafts alkylation reaction, where an alkyl halide is treated with a Lewis acid in the presence of an aromatic ring .Molecular Structure Analysis

The molecular structure of “3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde” consists of a biphenyl group with an acetyl group attached to one of the phenyl rings . The InChI key for this compound is HUHQPWCDGRZWMH-UHFFFAOYSA-N .Applications De Recherche Scientifique

Medicinal Chemistry: Antimicrobial and Antiprotozoal Agents

3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde derivatives have been studied for their potential as antimicrobial and antiprotozoal agents. These compounds have shown promise in combating various bacterial and protozoal infections, which is crucial in the development of new therapeutic drugs .

Organic Light Emitting Diodes (OLEDs)

In the field of electronics, particularly in the development of OLEDs, biphenyl derivatives like 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde play a significant role. They are used in the creation of semiconducting layers that are essential for the function of OLEDs, which are used in displays and lighting .

Agriculture: Pesticides and Herbicides

The biphenyl moiety, a part of the 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde structure, is integral in the synthesis of various agricultural chemicals. These compounds are utilized in the production of pesticides and herbicides, aiding in crop protection and yield improvement .

Liquid Crystals

Biphenyl derivatives are key components in the synthesis of liquid crystals. These materials are used in liquid crystal displays (LCDs), which are prevalent in monitors, televisions, and other display technologies. The unique properties of these compounds allow for the precise control of light, enabling clear and vibrant displays .

Pharmacological Activities: Drug Development

The structure of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde is conducive to modification, making it a valuable scaffold in drug development. It has been associated with various pharmacological activities, including anti-inflammatory and analgesic properties, which are important in the creation of new medications .

Active Pharmaceutical Ingredients (APIs)

Compounds like 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde are often used in the synthesis of APIs due to their chemical stability and reactivity. These APIs are the active components in medications that produce the intended effects, such as treating diseases or alleviating symptoms .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that acylated aromatic compounds like this can interact with various biological targets, including enzymes and receptors .

Mode of Action

Acylated aromatic compounds are known to undergo friedel-crafts acylation reactions . This involves the introduction of an acyl group onto the aromatic ring, which can alter the compound’s interaction with its targets .

Biochemical Pathways

Acetyl-coa, a key precursor for many biochemical compounds, is known to be involved in various pathways, including the tricarboxylic acid cycle . It’s plausible that 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde, as an acylated compound, could influence these pathways.

Pharmacokinetics

The pharmacokinetics of similar acylated compounds have been studied .

Result of Action

Acylated aromatic compounds can have various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3’-Acetyl[1,1’-biphenyl]-4-carbaldehyde. For instance, the compound’s solubility and stability can be affected by pH and temperature . Additionally, the presence of other substances in the environment can influence the compound’s interactions with its targets.

Propriétés

IUPAC Name |

4-(3-acetylphenyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O2/c1-11(17)14-3-2-4-15(9-14)13-7-5-12(10-16)6-8-13/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMQNXEJDOTXIIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3'-Acetyl[1,1'-biphenyl]-4-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-3-phenyl-N-propyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2784347.png)

![1-[(2-fluorophenyl)methyl]-N-methylcyclopropane-1-carboxamide](/img/structure/B2784351.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl furan-2-carboxylate](/img/structure/B2784352.png)

![6-[(2,4-Dichlorophenyl)methyl]-3-(3,4-dimethylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2784355.png)

![6-Methoxyspiro[1H-3,1-benzoxazine-4,3'-pyrrolidine]-2-one;hydrochloride](/img/structure/B2784357.png)

![2-[5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylthio)-1H-pyrazol-1-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2784366.png)

![(E)-1-(4-(6-fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(3-nitrophenyl)prop-2-en-1-one](/img/structure/B2784367.png)